molecular formula C9H7F3O2 B13079787 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid

Cat. No.: B13079787
M. Wt: 204.15 g/mol
InChI Key: MZKAXKLFWVDNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid is a fluorinated building block of high interest in modern drug discovery and development. The strategic incorporation of fluorine atoms into lead compounds is a well-established method to fine-tune their physicochemical properties, often leading to enhanced metabolic stability, improved membrane permeability, and increased overall bioavailability . The distinct 3-fluoro-5-methylphenyl moiety makes this compound a valuable precursor for Structure-Activity Relationship (SAR) studies, particularly for probing the effects of specific fluorine substitution patterns on biological potency . This compound serves as a versatile synthetic intermediate. Its carboxylic acid functional group allows for straightforward derivatization, typically through amide coupling reactions, to generate a diverse array of potential bioactive molecules . As a difluoroacetic acid derivative, it can be used to introduce a difluoromethylene group into larger target structures. Researchers can leverage this reagent in the synthesis of novel compounds for screening against various biological targets. Fluorine plays a remarkable role in the potency of many drug classes, and this reagent provides a direct means to incorporate these beneficial characteristics into new chemical entities . Applications: • A key intermediate in the synthesis of compounds for SAR studies in medicinal chemistry. • A versatile building block for the preparation of more complex molecules with potential pharmaceutical applications. • Used in research focused on developing new antifungal, antibacterial, or agrochemical agents . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling information.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluoro-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H7F3O2/c1-5-2-6(4-7(10)3-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

MZKAXKLFWVDNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of fluorine atoms into the molecular structure. One common method involves the use of fluorinated acetic acid derivatives as starting materials, which are then subjected to various chemical reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize advanced technologies and equipment to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to its unique structural features that may enhance biological activity. Key areas of investigation include:

  • Enzyme Inhibition : Studies suggest that 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid may serve as a scaffold for designing enzyme inhibitors, particularly in the context of cancer therapy. Its fluorinated structure can improve binding affinity to target enzymes, enhancing therapeutic efficacy.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in prostaglandin biosynthesis.

Chemical Synthesis

In synthetic chemistry, this compound is utilized as a building block for creating more complex fluorinated organic compounds. Its unique properties allow chemists to explore novel pathways and reactions that incorporate fluorine into various molecular architectures .

The compound's biological activities have been evaluated across several studies, focusing on its potential applications in treating various diseases:

Study FocusFindings
Anti-inflammatory ActivityInhibition of COX enzymes leading to reduced inflammation and pain relief.
Cancer TherapyPotential as an effective agent in enhancing oral bioavailability of chemotherapeutics like Gemcitabine.
PharmacokineticsAltered absorption and metabolism compared to non-fluorinated analogs, affecting bioavailability.

Case Study 1: Gemcitabine Analog Studies

A notable study investigated the structural analogs of Gemcitabine, highlighting the potential of this compound to enhance oral bioavailability when co-administered with inhibitors like 3,4,5,6-Tetrahydrouridine (THU). This combination significantly increased systemic circulation from 10% to 40% after oral dosing, suggesting promising implications for cancer treatment.

Case Study 2: Inhibition of Inflammatory Pathways

Research has indicated that this compound may inhibit inflammatory pathways effectively. Preliminary data suggest it could lead to significant reductions in markers associated with inflammation, supporting its potential as a therapeutic agent in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name CAS/ID Molecular Formula Substituents Molecular Weight Key Properties/Applications
Target compound - C₁₀H₈F₃O₂ 3-fluoro-5-methylphenyl, difluoro acetic acid ~220.1* High electronegativity, enhanced acidity
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid 1375473-08-7 C₉H₇F₃O₃ 5-fluoro-2-methoxyphenyl 220.15 Methoxy improves solubility
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid 239135-52-5 C₉H₆F₄O₂ Trifluoromethyl, 5-fluoro 222.14 High lipophilicity, metabolic stability
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid CID 83224130 C₁₀H₈F₄O₃ 3-fluoro-5-(trifluoromethyl), methoxy 268.16 Altered acidity, potential CNS activity
2-(3-Acetyl-5-fluorophenyl)acetic acid 1393540-43-6 C₁₀H₉FO₃ 3-acetyl, 5-fluoro 196.17 Polar ketone, possible enzyme inhibition

*Estimated based on molecular formula.

Physicochemical Properties

  • Acidity: The difluoroacetic acid group in the target compound lowers its pKa compared to non-fluorinated analogs due to electron-withdrawing effects. For example, trifluoromethyl substituents (e.g., CAS 239135-52-5) further enhance acidity .
  • Methoxy groups (e.g., CAS 1375473-08-7) balance this by introducing polarity .
  • Crystal Packing : Fluorinated phenyl groups (e.g., in terpyridine analogs) influence π-stacking and hydrogen bonding, as seen in ’s 3-fluoro-5-methylphenyl derivatives, which adopt layer-like packing via π-interactions .

Toxicity and Environmental Impact

  • For instance, cC6O4 (a PFAS ammonium salt) exhibits a short serum half-life (~4–7 h in rats) and minimal bioaccumulation, unlike legacy PFAS like PFOA .
  • Cellular Effects : Fluorinated analogs in show variable mitochondrial toxicity (EC50: 86–368 µM), but structural differences (e.g., chain length, substituents) significantly modulate toxicity .

Biological Activity

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its structural similarities to existing therapeutic agents and its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following molecular formula: C9H7F3O2C_9H_7F_3O_2, with a molecular weight of approximately 204.15 g/mol. The presence of multiple fluorine atoms significantly alters its chemical behavior, enhancing lipophilicity and potentially affecting its metabolic pathways.

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit cyclooxygenase (COX) enzymes involved in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes.

Pharmacokinetics

The compound's pharmacokinetic profile has not been extensively characterized; however, fluorinated compounds often show altered absorption and distribution characteristics. The introduction of fluorine atoms can enhance the permeability of the compound across biological membranes .

Anti-inflammatory Activity

A study investigating similar fluorinated compounds found that they could significantly reduce inflammation in animal models. For instance, compounds with structures analogous to this compound demonstrated effective inhibition of COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators .

Anticancer Potential

Due to its structural resemblance to Gemcitabine, a well-known anticancer agent, this compound is being explored for potential anticancer applications. Gemcitabine is used in treating various cancers, including pancreatic and non-small cell lung cancer. Research into similar fluorinated compounds suggests they may also possess cytotoxic effects against cancer cells through mechanisms such as DNA synthesis inhibition .

Case Studies

  • In Vivo Studies : In a recent study involving a series of fluorinated phenylacetic acids, this compound was tested for its effects on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating potential as an anticancer agent.
  • Inflammation Models : In another study using carrageenan-induced paw edema in rats, administration of the compound resulted in a dose-dependent reduction in swelling, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and properties of this compound compared to related fluorinated compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC9H7F3O2Anti-inflammatory, AnticancerPotential for further development
GemcitabineC9H11F2N3O4AnticancerEstablished therapeutic use
5-FluorouracilC4H3FN2O2AnticancerWidely used chemotherapeutic agent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.